molecular formula C34H31N5O2 B14098519 9-(4-benzylphenyl)-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

9-(4-benzylphenyl)-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No.: B14098519
M. Wt: 541.6 g/mol
InChI Key: BSLGOVQKGKFOLJ-UHFFFAOYSA-N
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Description

9-(4-benzylphenyl)-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a naphthalene ring, a benzylphenyl group, and a tetrahydropyrimido[2,1-f]purine core. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-benzylphenyl)-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common approach is the copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction, which is known for its high regioselectivity and yield . This method involves the use of diethyl (α-azido(benzamido)methyl)phosphonate as a dipole and 2-naphthyl propiolate as a dipolarophile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

9-(4-benzylphenyl)-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon (Pd/C).

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 9-(4-benzylphenyl)-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to mimic certain biological structures makes it a candidate for drug design and development .

Medicine

In medicine, the compound is investigated for its potential therapeutic applications. Its interactions with specific molecular targets may lead to the development of new drugs for various diseases .

Industry

In the industrial sector, the compound is used in the development of advanced materials and chemical processes. Its unique properties make it suitable for applications in catalysis, materials science, and nanotechnology .

Mechanism of Action

The mechanism of action of 9-(4-benzylphenyl)-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 9-(4-benzylphenyl)-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione stands out due to its unique combination of functional groups and structural features.

Properties

Molecular Formula

C34H31N5O2

Molecular Weight

541.6 g/mol

IUPAC Name

9-(4-benzylphenyl)-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

InChI

InChI=1S/C34H31N5O2/c1-23-20-37(28-17-15-25(16-18-28)19-24-9-4-3-5-10-24)33-35-31-30(38(33)21-23)32(40)39(34(41)36(31)2)22-27-13-8-12-26-11-6-7-14-29(26)27/h3-18,23H,19-22H2,1-2H3

InChI Key

BSLGOVQKGKFOLJ-UHFFFAOYSA-N

Canonical SMILES

CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=CC=CC5=CC=CC=C54)C6=CC=C(C=C6)CC7=CC=CC=C7

Origin of Product

United States

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